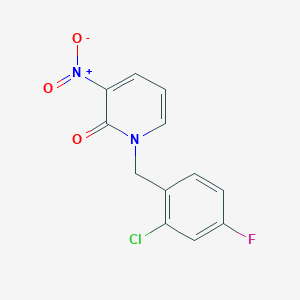

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which serves as a starting material in heterocyclic oriented synthesis leading to various condensed nitrogenous cycles. This process is suitable for creating diverse libraries of heterocycles, important in drug discovery (Křupková et al., 2013).

Molecular Structure Analysis

Structural features of related compounds are studied through spectroscopic methods like FT-IR, NMR, and X-ray crystallography. For example, "1-(4-nitrobenzyl)-2-chloromethyl benzimidazole" undergoes nucleophilic substitution with pyridine, with its structure confirmed by X-ray crystallography (Sparke et al., 2010).

Chemical Reactions and Properties

Chemical reactivity and potential reactions of related compounds are explored through their interaction with various reagents. For instance, "2-(4-Methoxybenzyloxy)-3-nitropyridine" reacts with hydroxy groups in the presence of trimethylsilyl triflate to yield PMB ethers under mild conditions (Nakano et al., 2001).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystallinity, and phase behavior, are essential for understanding their applications and behaviors. The crystal and molecular structures of compounds like "2-Amino-4-Nitrobenzoic Acid" and its cocrystals have been studied to reveal their supramolecular architecture and interactions (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and potential for synthesis of complex molecules, are explored through studies on compounds like "5-Bromo-2-chloro-4-fluoro-3-iodopyridine," serving as intermediates for synthesizing pentasubstituted pyridines (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Agents

The study of dihydro-4-oxopyridinecarboxylic acids, including derivatives similar to "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one," has led to the discovery of antibacterial agents like enoxacin. These compounds exhibit potent in vitro antibacterial activity and excellent efficacy on systemic infections, showcasing the importance of such molecules in developing new antibiotics (Matsumoto et al., 1984).

Heterocyclic Scaffolds in Drug Discovery

"1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one" and its analogs serve as building blocks in heterocyclic oriented synthesis (HOS), leading to a variety of condensed nitrogenous cycles. This versatility is crucial for generating diverse libraries of compounds with significant pharmaceutical potential (Křupková et al., 2013).

Organic Synthesis Techniques

The molecule is also involved in the development of novel organic synthesis techniques. For instance, it is used in the p-Methoxybenzylation of hydroxy groups, demonstrating its utility in modifying hydroxy compounds under mild conditions, which is beneficial for synthesizing complex organic molecules with high yield (Nakano et al., 2001).

Molecular Interactions and DNA Binding

Compounds derived from "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one" have been investigated for their ability to interact with DNA, highlighting the potential applications in the study of gene expression, drug delivery systems, and the design of novel anticancer drugs. These interactions are key to understanding how small molecules can influence biological processes at the molecular level (Tanrıkulu et al., 2019).

Nitroreductase Substrate Promiscuity

Research into the substrate promiscuity of chloramphenicol nitroreductase towards the nitroreduction of nitrobenzyl derivatives, including structures similar to "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one," provides insights into enzyme-mediated reductions. This can pave the way for environmentally friendly chemical processes and the development of novel enzymatic reactions (Green et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c13-10-6-9(14)4-3-8(10)7-15-5-1-2-11(12(15)17)16(18)19/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUKHAFXEIXKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)